molecular formula C10H14O3 B1599823 2-(4-Methoxybenzyloxy)ethanol CAS No. 13807-89-1

2-(4-Methoxybenzyloxy)ethanol

Cat. No. B1599823
CAS RN: 13807-89-1
M. Wt: 182.22 g/mol
InChI Key: PHXZOQVBYCJBHO-UHFFFAOYSA-N
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Description

“2-(4-Methoxybenzyloxy)ethanol” is a chemical compound with the molecular formula C10H14O3 . It has an average mass of 182.216 Da and a monoisotopic mass of 182.094299 Da . It is a colorless to light-yellow liquid .


Synthesis Analysis

While specific synthesis methods for “2-(4-Methoxybenzyloxy)ethanol” were not found in the search results, a general procedure for selective mono PMB protection of diols was mentioned . This could potentially be adapted for the synthesis of “2-(4-Methoxybenzyloxy)ethanol”.


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxybenzyloxy)ethanol” consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI Code for this compound is 1S/C10H14O3/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5,11H,6-8H2,1H3 .


Physical And Chemical Properties Analysis

“2-(4-Methoxybenzyloxy)ethanol” is a colorless to light-yellow liquid . It has a flash point of 135.9°C and a boiling point of 301.1°C at 760 mmHg . The compound is stored in a dry room at room temperature .

Scientific Research Applications

Safety-Catch Protecting Group and Linker for Solid-Phase Synthesis

  • Application : Employed in solid-phase peptide synthesis, demonstrating stability to TFA and removal under reductive acidolytic conditions (Thennarasu & Liu, 2010).

Synthesis and Antibacterial Activities

  • Application : Synthesized as a new Schiff base and characterized for antibacterial activities against various bacteria (Zhu Wen-jie, 2004).

p-Methoxybenzylation of Hydroxy Groups

  • Application : Used in p-methoxybenzylation of various hydroxy groups under mild conditions, demonstrating the versatility in ether formation (Nakano et al., 2001).

Photocatalytic Oxidation of Benzyl Alcohol Derivatives

  • Application : Involved in the photocatalytic oxidation of derivatives like 4-methoxybenzyl alcohol, leading to the formation of corresponding aldehydes under certain conditions (Higashimoto et al., 2009).

Antioxidant and Anti-inflammatory Activities

  • Application : In the synthesis of metallophthalocyanines, showing significant antioxidant and anti-inflammatory activities (Abduallah Sulaiman, 2016).

Oxidative Debenzylation

  • Application : Used as a protecting group for carboxylic acids, showcasing a method for oxidative debenzylation in various functional groups (Yoo et al., 1990).

Synthesis of Vanillin

  • Application : In the synthesis of vanillin through electrochemical oxidation, demonstrating high yields and efficiency (C. Xing, 2010).

Biocatalytic Production of Enantiopure Ethanol

  • Application : Used in the production of enantiomerically pure ethanol, which is important for the synthesis of various drug intermediates (Kavi et al., 2021).

Photocatalytic Selective Oxidation

  • Application : Involved in the selective photocatalytic oxidation of aromatic alcohols, indicating its role in the photocatalytictransformations of these compounds (Richard et al., 1997).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXZOQVBYCJBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434852
Record name 2-(4-METHOXYBENZYLOXY)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzyloxy)ethanol

CAS RN

13807-89-1
Record name 2-[(4-Methoxyphenyl)methoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13807-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-METHOXYBENZYLOXY)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Shioya, T Akiyama, T Yokoyama… - Journal of Wood …, 2017 - Taylor & Francis
The benzyl cation intermediate is believed to be primarily formed in the acid-catalyzed reaction of lignin, and the reaction route of the intermediate determines which reaction products …
Number of citations: 24 www.tandfonline.com
U Näser, AJ Pierik, R Scott, I Çinkaya, W Buckel… - Bioorganic …, 2005 - Elsevier
4-Hydroxybutyryl-CoA dehydratase from Clostridium aminobutyricum catalyses the reversible dehydration of its substrate 4-hydroxybutyryl-CoA (4-HB-CoA) to crotonyl CoA. The …
Number of citations: 27 www.sciencedirect.com
A Tschöp, A Marx, AR Sreekanth, C Schneider - 2007 - Wiley Online Library
The scandium‐bipyridine‐catalyzed ring‐opening of meso‐epoxides with aliphatic alcohols has been studied. Aromatic epoxides were ring‐opened with >90 % ee furnishing valuable 1…
T Luanphaisarnnont, CO Ndubaku, TF Jamison - pstorage-acs-6854636.s3 …
Triethylborane (98%) was purchased from Aldrich Chemical Co. and used without further purification. 1, 3-Dimethylimidazolidin-2-one (DMI) and dichloromethane were distilled from …
KT Howard - 2016 - search.proquest.com
Alcohols are a common form of functionality in organic chemistry, and are often present in biologically active molecules. The protection of hydroxy groups is crucial in long multi-step …
Number of citations: 1 search.proquest.com
P Scafato, L Leo, S Superchi, C Rosini - Tetrahedron, 2002 - Elsevier
The monobenzylethers of (R,R)-1,2-diphenylethane-1,2-diol have been used as chiral auxiliaries in the stereoselective reduction of the corresponding phenylglyoxylates. The …
Number of citations: 24 www.sciencedirect.com
CO Ndubaku - 2006 - dspace.mit.edu
The application of recently developed stereoselective nickel-catalyzed reductive coupling reactions of alkynes and aldehydes to the synthesis of complex natural product targets was …
Number of citations: 2 dspace.mit.edu
N Yone, C Gallin, J Byers - 2020 - scholar.archive.org
By using an iron-based catalyst, access to enantioenriched 1, 1-diarylakanes was enabled through an enantioselective Suzuki-Miyaura crosscoupling reaction. The combination of a …
Number of citations: 0 scholar.archive.org
M Rosell, M Villa, T Durand, JM Galano… - Asian Journal of …, 2017 - Wiley Online Library
The deuteration of polyunsaturated fatty acids (PUFAs) at their bis‐allylic positions is known to limit harmful lipid peroxidation, which leads to the damage of cell membranes. Therefore, …
Number of citations: 7 onlinelibrary.wiley.com
S Raghavan, MKR Yelleni - The Journal of Organic Chemistry, 2016 - ACS Publications
The approach to brefeldin A described herein hinges on Ru(II)-catalyzed cycloisomerization of an enyne obtained by the reaction of an alkynylzinc reagent with an α-chloro sulfide. …
Number of citations: 15 pubs.acs.org

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